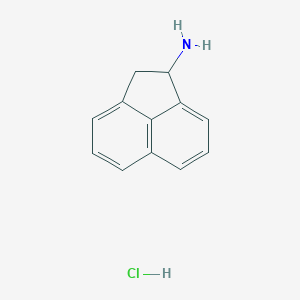

1-Acenaphthenamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Acenaphthenamine hydrochloride is a chemical compound that is expected to be formed by the Leuckart reaction of 1-acenaphthenone with formamide. However, research has shown that instead of forming 1-acenaphthenamine, the reaction yields 1,1′-biacenaphthenyliden-2-one, along with other nitrogen-containing compounds such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1′,2′-d]pyridine under certain conditions .

Synthesis Analysis

The synthesis of 1-acenaphthenamine hydrochloride is not directly reported, but related compounds have been synthesized through various reactions. For instance, the Leuckart reaction of 1-acenaphthenone was expected to yield 1-acenaphthenamine but resulted in the formation of 1,1′-biacenaphthenyliden-2-one and other nitrogen-containing compounds when formic acid was added . Additionally, an eco-compatible synthesis method using thiamine hydrochloride as a catalyst in an aqueous medium has been developed for the synthesis of spiro[acenaphthylene-1,2′[1,3]-thiazolidine]-2,4′(1H)-diones, which involves the formation of two C–N bonds and one C–S bond .

Molecular Structure Analysis

The molecular structure of related acenaphthene derivatives has been studied. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, a potential building block for the synthesis of fullerene fragments, has been investigated by X-ray crystallography and semi-empirical calculations, revealing an essentially planar E-configuration . Similarly, the molecular structures of 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been established by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of acenaphthene derivatives has been explored in various studies. For instance, acenaphthene and acenaphthylene have been subjected to ozonation, leading to a variety of products depending on the solvent system used . The reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene have also been studied, identifying major products such as a 10 carbon ring-opened product and a dialdehyde . Furthermore, the ene double bond of the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has shown a propensity toward [4+2]-cycloadditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acenaphthenamine hydrochloride are not detailed in the provided papers, related compounds exhibit interesting characteristics. For example, the solid-state structures of compounds such as 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been characterized by elemental analysis, IR spectroscopy, and NMR spectroscopy . The kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis has been explored, highlighting the enantioselective potential of acenaphthene derivatives .

科学研究应用

-

Leuckart Reaction of 1-Acenaphthenone

- Application Summary : The Leuckart reaction is a method used in organic chemistry to synthesize amines from carbonyl compounds using formic acid or formamide. In the reaction between formamide and 1-acenaphthenone, 1,1′-biacenaphthenyliden-2-one was obtained instead of 1-acenaphthenamine which is expected to be formed by the Leuckart reaction .

- Method of Application : The reaction was carried out using formamide and 1-acenaphthenone .

- Results : The reaction resulted in the formation of 1,1′-biacenaphthenyliden-2-one instead of the expected 1-acenaphthenamine .

-

Effects of 1-Aminoethoxyvinylglycine Hydrochloride on Preharvest Fruit Drop

- Application Summary : The study investigated the effects of time and rate of 1-aminoethoxyvinylglycine hydrochloride (AVG or Aviglycine HCl or ReTain) application on fruit retention and quality in ‘Hi Early Delicious’ and ‘Law Rome Beauty’ apples .

- Method of Application : AVG was applied at different times and rates to the apple trees .

- Results : The application of AVG increased fruit retention and reduced ethylene evolution .

安全和危害

Safety measures for handling 1-Acenaphthenamine hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

1,2-dihydroacenaphthylen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIABGRPUYYFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acenaphthenamine hydrochloride | |

CAS RN |

5668-66-6 |

Source

|

| Record name | 5668-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)